Regorafenib (mesylate)
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Overview
Description
Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . It prevents the growth of tumors .
Synthesis Analysis
Regorafenib has been synthesized through various methods. One approach involves the synthesis of cocrystals of regorafenib with dicarboxylic acids . Another method involves an efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy .Molecular Structure Analysis
Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .Chemical Reactions Analysis
Regorafenib has shown considerable degradation under hydrolysis (acidic, basic, and neutral) and oxidative stress conditions, while it was stable under other stress conditions .Mechanism of Action
Future Directions
Recent findings from the REGOMA trial underscore a significant survival improvement offered by Regorafenib in recurrent glioblastoma . Also, Regorafenib activity in KP-wtGIST compares favorably with other tyrosine kinase inhibitors, especially in the SDH-deficient GIST subset and it should be taken into consideration as upfront therapy of advanced KP-wtGIST .
Properties
CAS No. |
835621-08-4 |
---|---|
Molecular Formula |
C22H19ClF4N4O6S |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |
InChI Key |
PAZXTVFHRWRCLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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